3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide
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Description
The compound “3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .
Synthesis Analysis
The synthesis of similar amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The IR spectrum of a similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, shows peaks at 3289 (N–H), 1659 (C=O), 1586 (C=N), and 1286 (C–F) cm−1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include propargylation, cyclization, and amide functionalization .
Physical And Chemical Properties Analysis
A similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, is a white powder with a melting point greater than 250°C .
Future Directions
properties
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-12-4-11-22-21(25)24-18)13-17(19)23-20(26)10-7-15-5-2-3-6-15/h4,8-9,11-15H,2-3,5-7,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCQULKGXJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide |
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